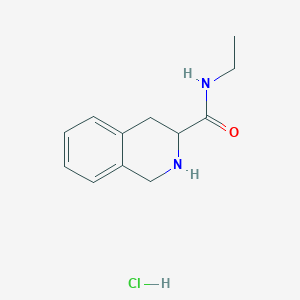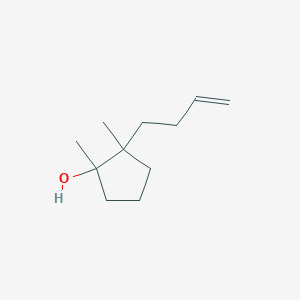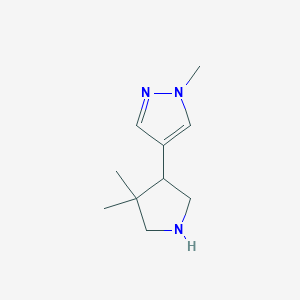![molecular formula C9H18N2O B13235909 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13235909.png)
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Aminoethyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound with a unique structure that includes a primary amine and a secondary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several synthetic routes. One common method involves the tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization. This method uses oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and Lewis acids like InCl3 (indium trichloride) under room temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced organic synthesis techniques and optimization of reaction conditions can facilitate its production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The primary amine and secondary alcohol groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ and other oxidants.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets through its primary amine and secondary alcohol groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxabicyclo[3.2.1]octan-3-ol: A similar bicyclic compound with an oxygen atom in the ring structure.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring structure and functional groups.
Uniqueness
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a primary amine and a secondary alcohol within a bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C9H18N2O/c10-3-4-11-7-1-2-8(11)6-9(12)5-7/h7-9,12H,1-6,10H2 |
Clé InChI |
IBLJPEZTIBZZFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1N2CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



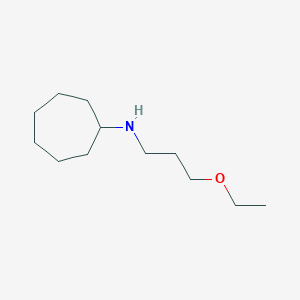

![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B13235838.png)
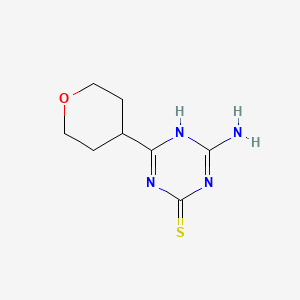

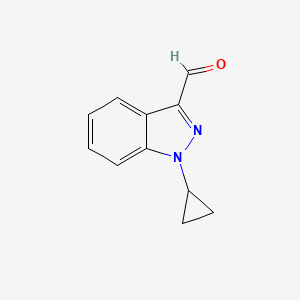
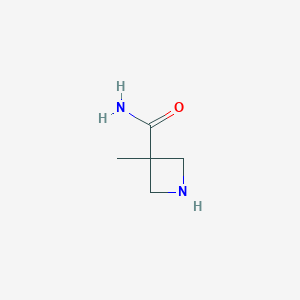
![3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane](/img/structure/B13235889.png)
![tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13235892.png)

